
1,1,1,2-Tetrafluoro-2,3,3-trichloropropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2-Tetrafluoro-2,3,3-trichloropropane, commonly known as HCFC-123, is a colorless and odorless organic compound. It is primarily used as a refrigerant and is a substitute for chlorofluorocarbons (CFCs) that are known to deplete the ozone layer. HCFC-123 has a lower ozone depletion potential and a shorter atmospheric lifetime than CFCs, making it a more environmentally friendly option. In addition to its use as a refrigerant, HCFC-123 has also been studied for its potential applications in scientific research.
作用機序
The mechanism of action of HCFC-123 is not well understood. However, it is believed that HCFC-123 interacts with proteins and other biomolecules in a similar way to other halogenated solvents. HCFC-123 has been found to disrupt the structure and function of some proteins, but the exact mechanism of this disruption is not yet clear.
生化学的および生理学的効果
HCFC-123 has been found to have some biochemical and physiological effects. In animal studies, exposure to HCFC-123 has been associated with liver and kidney damage, as well as changes in blood chemistry. However, these effects were only observed at high levels of exposure and are not expected to occur at the levels typically used in scientific research.
実験室実験の利点と制限
HCFC-123 has several advantages for use in lab experiments. It is a low toxicity solvent that is easy to handle and has a low vapor pressure. HCFC-123 is also an effective solvent for a wide range of proteins, making it a useful tool for protein crystallography. However, HCFC-123 is not suitable for all types of experiments and may not be compatible with certain biomolecules or experimental conditions. In addition, HCFC-123 is a greenhouse gas and has a global warming potential, which may limit its use in the future.
将来の方向性
There are several future directions for research on HCFC-123. One area of research could focus on the development of new synthesis methods that produce less waste and have a higher yield of HCFC-123. Another area of research could explore the use of HCFC-123 in other scientific applications, such as in the development of new drugs or in the study of biomolecular interactions. Finally, research could focus on the development of new solvents that have similar properties to HCFC-123 but are more environmentally friendly.
合成法
HCFC-123 can be synthesized by reacting 1,1,1-trichloroethane with hydrogen fluoride in the presence of a catalyst. The reaction produces HCFC-123 and hydrochloric acid as byproducts. The synthesis process has been optimized to minimize the production of unwanted byproducts and to increase the yield of HCFC-123.
科学的研究の応用
HCFC-123 has been studied for its potential applications in scientific research. One area of research has focused on the use of HCFC-123 as a solvent for protein crystallography. HCFC-123 has been found to be an effective solvent for a wide range of proteins and has several advantages over other solvents, including its low toxicity and low vapor pressure. HCFC-123 has also been studied for its potential use in gas chromatography and mass spectrometry.
特性
IUPAC Name |
2,3,3-trichloro-1,1,1,2-tetrafluoropropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl3F4/c4-1(5)2(6,7)3(8,9)10/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUPRXJDJIEFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl3F4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.39 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2-Tetrafluoro-2,3,3-trichloropropane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

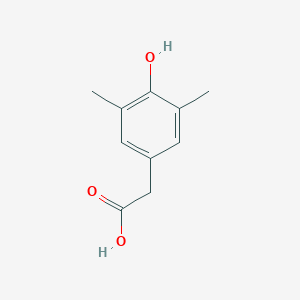
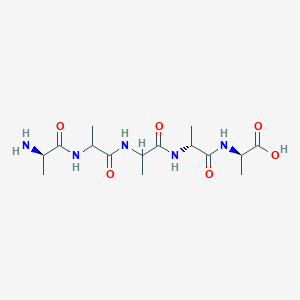

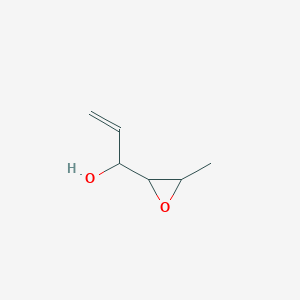
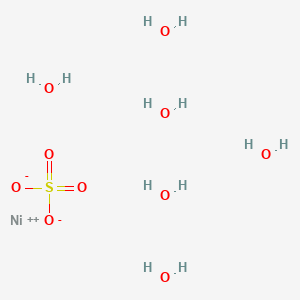
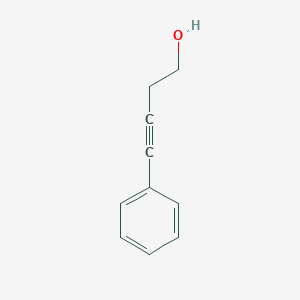
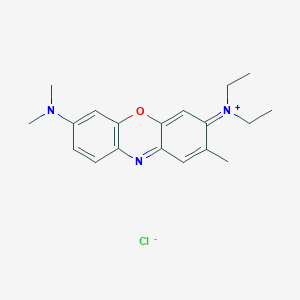


![(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one](/img/structure/B158462.png)
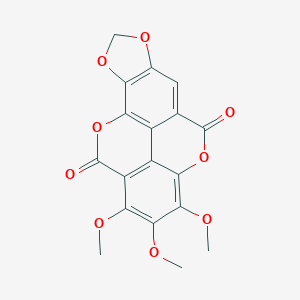
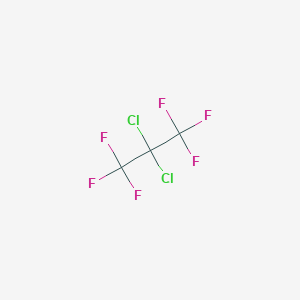

![2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B158468.png)